(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one,” commonly referred to as Compound X, is a heterocyclic organic compound. Its chemical structure consists of a pyrazolone ring with a phenyl group and an aminoethylidene side chain. The Z configuration indicates the geometry around the central double bond.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions Undergone::
Oxidation: Peroxides, metal oxides, or molecular oxygen.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
- Oxidation: Quinone derivatives.
- Reduction: Amines.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Mechanism of Action
- Compound X’s mechanism of action depends on its specific application.
- In anti-inflammatory research, it may modulate inflammatory pathways by inhibiting enzymes or cytokines.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Compound X shares structural features with other pyrazolone derivatives.
- Its unique aminoethylidene side chain distinguishes it from related compounds.
- Similar compounds include pyrazolones with different substituents (e.g., methyl, ethyl, or halogens).
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-14(21-13-12-16-8-10-18(24)11-9-16)19-15(2)22-23(20(19)25)17-6-4-3-5-7-17/h3-11,22,24H,12-13H2,1-2H3 |
InChI Key |
SQKVPCQSDPMGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.